2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol
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Overview
Description
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 . It is known for its unique structure, which includes an allyl group, a decahydro-7-methyl-1,4-methanonaphthalene core, and two hydroxyl groups at positions 6 and 7 .
Preparation Methods
The synthesis of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Allylation: Introduction of the allyl group to the decahydro-7-methyl-1,4-methanonaphthalene core.
Hydroxylation: Addition of hydroxyl groups at the 6 and 7 positions.
Purification: Isolation and purification of the final product through techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the allyl group.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the allyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
2-Allyldecahydro-7-methyl-1,4-methanonaphthalene-6,7-diol can be compared with similar compounds such as:
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol: Differing by the position of the methyl group.
Decahydro-7-methyl-2-(2-propenyl)-1,4-methanonaphthalene-6,7-diol: Another structural isomer with slight variations in the arrangement of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
CAS No. |
94231-82-0 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-methyl-10-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)13-8-15(2,17)14(16)7-12(10)13/h3,9-14,16-17H,1,4-8H2,2H3 |
InChI Key |
DYPRFMBZYYFNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3CC(C2CC1O)CC3CC=C)O |
Origin of Product |
United States |
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